molecular formula C13H10ClNO2S B1216788 Cdata CAS No. 90236-91-2

Cdata

Cat. No.: B1216788
CAS No.: 90236-91-2
M. Wt: 279.74 g/mol
InChI Key: QTXQUPXOGACDSE-UHFFFAOYSA-N
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Description

The Comparative Toxicogenomics Database (CTD; http://ctdbase.org/ ) is a publicly accessible resource established in 2004 to curate and contextualize chemical-gene-disease interactions. CTD integrates toxicogenomic data from diverse species, enabling researchers to explore molecular mechanisms of environmental exposures and their health impacts . Key features include:

  • Chemical Synonyms and Text-Mining: CTD curates chemical synonyms to enhance querying and text-mining applications, ensuring accessibility for users employing colloquial terms .
  • Expanded Chemical Landscape: As of 2020, CTD includes 1,658 amino acid-based compounds, broadening its utility in toxicological research .
  • Data Availability: CTD prioritizes transparency, providing detailed guidelines for citing and linking to its datasets .

Properties

CAS No.

90236-91-2

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

3-chloro-4-(dimethylamino)thieno[2,3-h]chromen-2-one

InChI

InChI=1S/C13H10ClNO2S/c1-15(2)11-8-3-4-9-7(5-6-18-9)12(8)17-13(16)10(11)14/h3-6H,1-2H3

InChI Key

QTXQUPXOGACDSE-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CS3)Cl

Canonical SMILES

CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CS3)Cl

Other CAS No.

90236-91-2

Synonyms

3-chloro-4-dimethylaminothioangelicin
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Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure Linking and Similarity

CTD emphasizes chemical synonymy and cross-referencing, which contrasts with methodologies like those described in Automated Extraction of Chemical Structure Information (). The latter prioritizes linking structurally similar compounds for drug discovery, whereas CTD emphasizes toxicological context. For example:

  • CTD: Links chemicals to toxicogenomic pathways and diseases.
  • Structure-Based Databases : Focus on structural analogs for synthesis and literature mining .

Amino Acid-Based Compounds

CTD’s inclusion of 1,658 amino acid-based compounds distinguishes it from resources like the Chemicals and Products Database (CPDat), which emphasizes industrial chemical inventories . Amino acid-based data in CTD supports research on metabolic toxicity, whereas CPDat serves regulatory and safety assessments.

Data Availability and Reproducibility

CTD aligns with guidelines from Data Availability in Chemical Science (), providing deposition numbers and URLs for external datasets. In contrast, resources like Chemical Datuments () often lack structured data tables, limiting reproducibility.

Toxicogenomic vs. Clinical Data

CTD’s toxicogenomic focus contrasts with clinical databases such as those analyzed in Comparative Analysis of Clinical Data (). Clinical datasets prioritize patient outcomes and trial data, while CTD emphasizes molecular mechanisms and cross-species comparisons .

Data Tables: Key Comparisons

Table 1. Comparison of CTD with Similar Resources

Feature CTD CPDat Structure-Based Databases
Primary Focus Toxicogenomic interactions Industrial chemicals Structural similarity & drug discovery
Data Types Chemical-disease-gene links Chemical inventories Chemical structures & analogs
Amino Acid Compounds 1,658 curated entries Not specified Limited
Data Accessibility Public, with linking guides Regulatory focus Variable, often proprietary

Table 2. Toxicological Data Metrics

Metric CTD Clinical Databases
Species Coverage Cross-species (human, mouse) Human-centric
Data Granularity Molecular pathways Patient outcomes
Reproducibility High (structured datasets) Moderate (raw data gaps)

Research Findings and Implications

  • Advantages of CTD: Comprehensive Curation: CTD’s synonym-rich database enhances interdisciplinary research . Cross-Species Relevance: Supports translational studies by integrating data from multiple species .
  • Limitations: Niche Focus: Less suited for industrial chemical regulation compared to CPDat . Data Complexity: Requires expertise to navigate toxicogenomic pathways effectively.

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